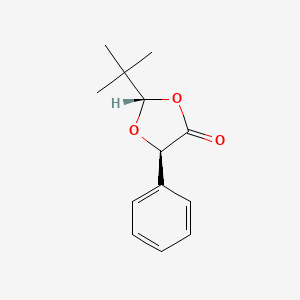
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This reaction proceeds smoothly in the presence of tert-butyl hydroperoxide, leading to the formation of the desired compound through a series of oxidation, bond cleavage, and bond formation steps .
Industrial Production Methods
the use of flow microreactor systems has been suggested as a more efficient and sustainable approach for the synthesis of tertiary butyl esters, which could potentially be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol Glycinates: These compounds are similar in structure and have been studied for their cooling effects.
WS-3 and WS-5: These are cooling agents that share structural similarities with (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dioxolane ring
Propriétés
Numéro CAS |
834909-35-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(2S,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12-15-10(11(14)16-12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-,12+/m1/s1 |
Clé InChI |
ASTUNMYDURHXIM-PWSUYJOCSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1O[C@@H](C(=O)O1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1OC(C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)



![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
